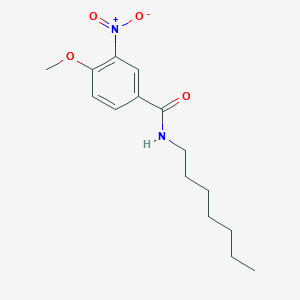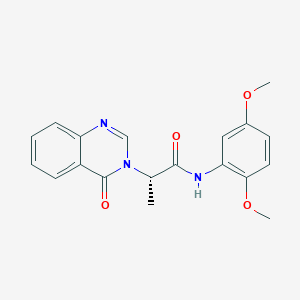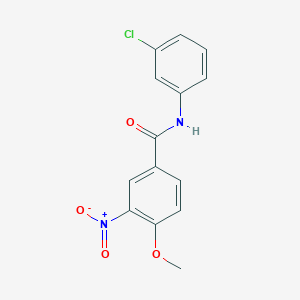![molecular formula C18H15N5O2 B11018006 2-methyl-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11018006.png)
2-methyl-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s full name is quite a mouthful, so let’s break it down. It contains several key structural elements:
- A triazolo[4,3-a]pyridine ring fused to an isoquinoline ring.
- A carboxamide group (CONH₂) attached to the isoquinoline ring.
- A methyl group (CH₃) at position 2 of the isoquinoline ring.
- An oxo (carbonyl) group (C=O) adjacent to the carboxamide.
- This compound belongs to the class of heterocyclic compounds, which often exhibit interesting biological activities.
- Its complex structure suggests potential versatility in various applications.
Preparation Methods
- One synthetic route involves the nucleophilic substitution of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
- Industrial production methods may vary, but the key step involves the formation of the triazolo[4,3-a]pyridine ring system.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: Oxidative processes may modify the carbonyl group or other functional groups.
Reduction: Reduction reactions could target the carbonyl group or other unsaturated bonds.
Substitution: Nucleophilic substitutions at various positions are possible.
- Common reagents include amines, thiols, and other nucleophiles.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Explore its reactivity and use it as a building block for more complex molecules.
Biology: Assess its impact on cellular processes or biological targets.
Industry: Consider applications in materials science or drug development.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets.
- Further research is needed to elucidate its precise mechanism, including pathways affected.
Comparison with Similar Compounds
- Similar compounds include other triazolo[4,3-a]pyridine derivatives.
- Highlight its uniqueness, perhaps by comparing it to related structures with different substituents or functional groups.
Remember that this compound’s potential lies in its diverse applications, and further studies are essential to unlock its full capabilities
Properties
Molecular Formula |
C18H15N5O2 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-methyl-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C18H15N5O2/c1-22-11-14(12-6-2-3-7-13(12)18(22)25)17(24)19-10-16-21-20-15-8-4-5-9-23(15)16/h2-9,11H,10H2,1H3,(H,19,24) |
InChI Key |
LXQCTFUEMBCZPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl ({3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl}oxy)acetate](/img/structure/B11017924.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11017930.png)

![1,3-bis[(2-methylprop-2-en-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11017948.png)


![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B11017974.png)
![(2R)-(4-hydroxyphenyl){[(9-oxoacridin-10(9H)-yl)acetyl]amino}ethanoic acid](/img/structure/B11017980.png)
![N-[1-(1H-1,3-Benzimidazol-2-YL)-2-phenylethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-YL]acetamide](/img/structure/B11017988.png)

![N-(2-methylpropyl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11018009.png)
![4-methoxy-3-nitro-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B11018014.png)

![3,4-diethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11018022.png)
